6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
6-Methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a chromen-2-one core with methoxy groups and an oxadiazole ring, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. This can be achieved through a condensation reaction between salicylaldehyde and acetic anhydride, followed by cyclization
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different functional groups, such as amino or halide groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has shown potential in various bioassays. It may exhibit biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Mequinol (4-methoxyphenol): A phenolic compound with similar methoxy groups but lacking the chromen-2-one and oxadiazole structures.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: A related chromen-2-one derivative without the oxadiazole ring.
Uniqueness: 6-Methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to its combination of chromen-2-one and oxadiazole structures, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-13-5-3-11(4-6-13)17-20-18(26-21-17)15-10-12-9-14(24-2)7-8-16(12)25-19(15)22/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAIVXBGWVDGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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